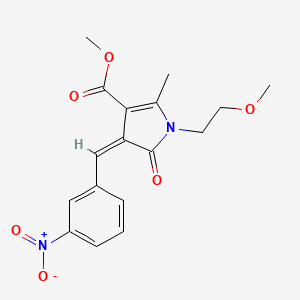![molecular formula C20H16Cl2N2O3 B4897783 N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4897783.png)
N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide, also known as DCF, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of furan-2-carboxamides and is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Mecanismo De Acción
N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain. In addition to its effects on COX-2, N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on COX-2, N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide has been shown to inhibit the expression of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and to decrease the expression of the pro-apoptotic protein Bax, suggesting that it may have anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide has several advantages for use in lab experiments. It is a potent inhibitor of COX-2 and has been extensively studied for its anti-inflammatory and analgesic effects. In addition, it has been shown to have anti-cancer and neuroprotective properties, making it a promising candidate for the treatment of various diseases. However, there are also some limitations to the use of N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide in lab experiments. It has been shown to have some toxicity in vitro and in vivo, and its effects on other enzymes and pathways are not well understood. In addition, its solubility and stability can be an issue in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide. One area of research is the development of new derivatives of N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide that may have improved efficacy and reduced toxicity. Another area of research is the investigation of the effects of N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide on other enzymes and pathways, such as the MAPK and NF-κB pathways. In addition, further studies are needed to fully understand the mechanisms underlying the anti-cancer and neuroprotective effects of N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide. Finally, there is a need for more studies to investigate the potential therapeutic applications of N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide in various disease models.
Métodos De Síntesis
N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide can be synthesized using a variety of methods, including the reaction of 2-furoyl chloride with N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide. Other methods include the reaction of 2-furoyl chloride with N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide in the presence of a palladium catalyst and the reaction of 2-furoyl chloride with N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide in the presence of a base and a phase transfer catalyst.
Aplicaciones Científicas De Investigación
N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide has been extensively studied for its potential applications in scientific research. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide has also been shown to have anti-cancer properties, with several studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[1-(3,4-dichloroanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3/c1-12-4-6-13(7-5-12)18(25)19(24-20(26)17-3-2-10-27-17)23-14-8-9-15(21)16(22)11-14/h2-11,19,23H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZXTWSBFWKMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)

![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4897731.png)
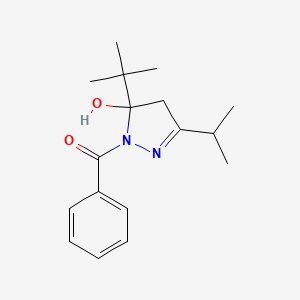
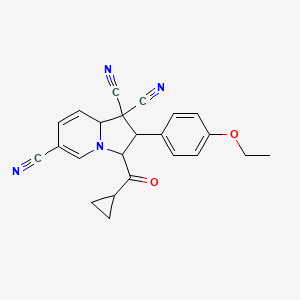
![5-{5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897744.png)
![2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1H-indene-1,3(2H)-dione](/img/structure/B4897747.png)
![4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B4897749.png)
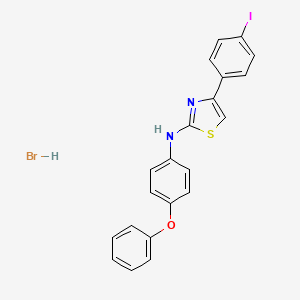
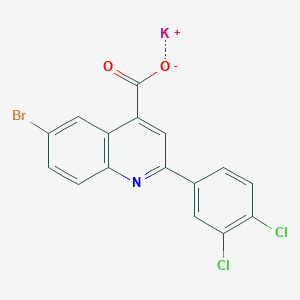

![1-cyclopentyl-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4897792.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(methylthio)phenyl]amine](/img/structure/B4897800.png)
